Sinapyl alcohol-d3

Catalog No.
S12839350
CAS No.
M.F
C11H14O4
M. Wt
213.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sinapyl alcohol-d3

Product Name

Sinapyl alcohol-d3

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]-2-methoxy-6-(trideuteriomethoxy)phenol

Molecular Formula

C11H14O4

Molecular Weight

213.24 g/mol

InChI

InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+/i1D3

InChI Key

LZFOPEXOUVTGJS-VGIDZVCYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CCO

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)/C=C/CO)OC)O

Sinapyl alcohol-d3 is a deuterated form of sinapyl alcohol, an organic compound that plays a crucial role in the biosynthesis of lignin and various phenolic compounds. Structurally, it is related to cinnamic acid and is classified as a monolignol, which are the building blocks of lignin, a vital component of plant cell walls. Sinapyl alcohol-d3 is characterized by its molecular formula C11H14O4C_{11}H_{14}O_{4} and is notable for its incorporation of deuterium atoms, which can be beneficial in tracing metabolic pathways and understanding

  • Oxidation: Sinapyl alcohol can be oxidized to sinapaldehyde using various oxidizing agents such as potassium permanganate or chromium trioxide. This reaction is crucial for the transformation of monolignols into their corresponding aldehydes, which are further polymerized into lignin.
  • Polymerization: In the presence of radical initiators, sinapyl alcohol can polymerize to form lignin-like structures, contributing to the mechanical strength and rigidity of plant cell walls.
  • Condensation Reactions: Sinapyl alcohol can participate in condensation reactions with other phenolic compounds, leading to the formation of complex lignin structures.

Sinapyl alcohol-d3 exhibits notable biological activities:

  • Anti-inflammatory Properties: It has been identified as an orally active anti-inflammatory agent. Research indicates that it can reduce the expression levels of inducible nitric oxide synthase and cyclooxygenase-2, both of which are involved in inflammatory processes .
  • Antinociceptive Effects: Sinapyl alcohol-d3 has shown potential as an antinociceptive agent, providing pain relief by modulating pain pathways in biological systems .
  • Cell Wall Formation: As a precursor to lignin, sinapyl alcohol-d3 plays a critical role in cell wall formation and integrity in plants, contributing to resistance against pathogens .

The synthesis of sinapyl alcohol-d3 can be achieved through several methods:

  • Deuterated Hydroxylation: Starting from deuterated phenolic precursors, hydroxylation reactions can be performed to introduce deuterium atoms at specific positions on the aromatic ring.
  • Reduction of Sinapaldehyde-d3: Sinapaldehyde can be selectively reduced using deuterated reducing agents (e.g., lithium aluminum deuteride) to yield sinapyl alcohol-d3.
  • Biosynthetic Pathways: In plants, sinapyl alcohol is biosynthesized via the phenylpropanoid pathway, where phenylalanine undergoes enzymatic transformations leading to the production of sinapyl alcohol.

Sinapyl alcohol-d3 has several applications across various fields:

  • Research Tool: Its deuterated form makes it useful in metabolic studies and tracing experiments in biochemical research.
  • Pharmaceutical Development: Due to its anti-inflammatory and antinociceptive properties, sinapyl alcohol-d3 may serve as a lead compound for developing new therapeutic agents for pain management and inflammatory diseases.
  • Agricultural Science: Understanding its role in lignin biosynthesis can aid in developing crops with improved resistance to diseases and environmental stressors.

Studies have shown that sinapyl alcohol-d3 interacts with various biological systems:

  • Lignification Processes: It has been observed that sinapyl alcohol affects the lignification process in plants, influencing cell wall structure and strength .
  • Enzyme Inhibition: Sinapyl alcohol has been found to inhibit certain enzymatic conversions, such as the transformation of p-hydroxybenzoic acid into benzoic acid and malonic acid .
  • Cellular Mechanisms: Research indicates that sinapyl alcohol-d3 modulates signaling pathways associated with inflammation and pain perception .

Sinapyl alcohol-d3 shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructural RelationUnique Features
Coniferyl AlcoholAnother monolignolPrecursor to guaiacyl lignin; involved in plant defense mechanisms.
Ferulic AcidPhenolic compoundKnown for antioxidant properties; involved in plant stress responses.
Cinnamic AcidPrecursor to monolignolsKey intermediate in phenolic metabolism; widely studied for its health benefits.
CoumarinRelated phenolic compoundExhibits anticoagulant properties; used in traditional medicine.

Sinapyl alcohol-d3's uniqueness lies in its specific isotopic labeling with deuterium, enhancing its utility in scientific research while retaining its functional roles similar to other monolignols.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

213.10803916 g/mol

Monoisotopic Mass

213.10803916 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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